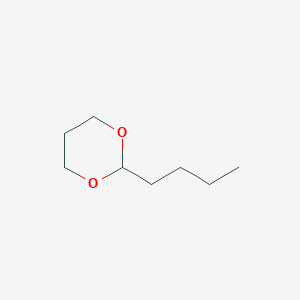

2-Butyl-1,3-dioxane

Description

Contextualization of 1,3-Dioxanes in Heterocyclic Chemistry

1,3-dioxane (B1201747), a six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3, is an important structural motif in organic chemistry. wikipedia.org These compounds are a subset of the larger dioxane family, which also includes the commercially significant isomer 1,4-dioxane (B91453). wikipedia.org The 1,3-dioxane ring system is not only found in several natural products but also serves as a key building block in the synthesis of various organic molecules. thieme-connect.de

The synthesis of 1,3-dioxanes is most commonly achieved through the acetalization reaction of an aldehyde or ketone with a 1,3-propanediol (B51772). wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a Brønsted or Lewis acid, with the continuous removal of water driving the equilibrium towards the formation of the dioxane product. organic-chemistry.org Various catalysts and reaction conditions have been developed to improve the efficiency and selectivity of this transformation. organic-chemistry.orgthieme-connect.com For instance, zirconium tetrachloride (ZrCl4) has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Another approach involves the use of 1,3-bis(trimethylsiloxy)propane and a catalytic amount of iodine under neutral, aprotic conditions. organic-chemistry.org

The conformational behavior of 1,3-dioxanes has been a subject of extensive study. thieme-connect.de Similar to cyclohexane (B81311), 1,3-dioxanes preferentially adopt a chair-like conformation. thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to a higher energy barrier for the chair-twist conformation compared to cyclohexane. thieme-connect.de This structural feature also results in more significant diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions, generally favoring equatorial substitution at C2. thieme-connect.de An exception to this is observed in 2-alkoxy-1,3-dioxanes, where the anomeric effect stabilizes the axial position of the alkoxy group. thieme-connect.de

Research Significance of Substituted 1,3-Dioxanes in Organic Synthesis

Substituted 1,3-dioxanes are highly valuable intermediates in organic synthesis, finding applications in the pharmaceutical, cosmetic, and flavor industries. ijapbc.com One of their primary roles is as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. wikipedia.orgthieme-connect.de The formation of a 1,3-dioxane effectively masks the reactivity of these functional groups, allowing for selective transformations on other parts of a molecule. thieme-connect.de These protecting groups are generally stable under basic, reductive, and oxidative conditions but are readily cleaved by Brønsted or Lewis acids. thieme-connect.de

The stereochemistry of substituted 1,3-dioxanes has been a significant area of research. rsc.orglew.roresearchgate.netumich.edu The anancomeric (conformationally locked) structures of many 1,3-dioxane derivatives, where a bulky substituent forces the ring into a fixed conformation, have been exploited in stereoselective synthesis. lew.roresearchgate.netresearchgate.net For example, studies on 2-methyl-2-aryl-1,3-dioxanes have shown a preference for the conformation where the aromatic group is in the axial position. lew.roresearchgate.net The predictable stereochemistry of these systems allows for the control of chirality during subsequent reactions.

Furthermore, 1,3-dioxanes serve as precursors to other valuable functional groups. For instance, they can be converted into 1,3-diols, unsaturated alcohols, and 1,3-dienes. thieme-connect.com The Prins reaction, which involves the condensation of an alkene with an aldehyde, is a notable method for synthesizing substituted 1,3-dioxanes and has been developed into asymmetric variants. thieme-connect.com The development of new synthetic methods for preparing and functionalizing 1,3-dioxanes continues to be an active area of research, driven by their utility in constructing complex molecular architectures. thieme-connect.comijapbc.com

Overview of Current Research Trends on 2-Butyl-1,3-dioxane

Current research on this compound and its derivatives focuses on their synthesis, stereochemistry, and potential applications. The synthesis of these compounds typically involves the condensation of a 1,3-diol with an aldehyde, often in the presence of an acid catalyst. ontosight.ai For example, trans-2-Butyl-5-methyl-1,3-dioxane is synthesized through a condensation reaction, with subsequent purification to isolate the trans isomer. ontosight.ai

The stereochemical aspects of these molecules are of particular interest. For instance, the compound cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane has been studied to understand the conformational preferences of bulky substituents on the dioxane ring. researchgate.netrsc.orgrsc.org These studies often employ NMR spectroscopy and X-ray crystallography to determine the precise three-dimensional structure and conformational equilibria. rsc.orglew.roresearchgate.netthieme-connect.com

Substituted 2-butyl-1,3-dioxanes have also found applications in the fragrance industry. For example, 2-butyl-4,4,6-trimethyl-1,3-dioxane (B10554) is used in fragrance compositions for its fresh, green, and spicy notes. chemicalbook.comfragranceconservatory.com Another derivative, 2-isobutyl-5-methyl-1,3-dioxane, is noted for its strong chamomile and fruity odor. google.com Research in this area explores the relationship between the structure of these compounds and their olfactory properties.

Furthermore, derivatives of this compound are being investigated as intermediates in the synthesis of more complex molecules. For instance, the synthesis of trans-2-[p-(2,2-dibromovinyl)phenyl]-5-butyl-1,3-dioxane has been reported, highlighting the potential for further functionalization of the this compound scaffold. prepchem.com The development of efficient and selective synthetic routes to these and other derivatives remains an active area of investigation.

Interactive Data Tables

Physical and Chemical Properties of Selected Dioxane Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |

| 1,3-Dioxane | C4H8O2 | 88.106 | 103 | Colorless liquid |

| trans-2-Butyl-5-methyl-1,3-dioxane | C9H18O2 | 158.24 | 193-195 | Colorless liquid |

| 2-Butyl-4,4,6-trimethyl-1,3-dioxane | C11H22O2 | 186.29 | Not specified | Colorless liquid |

| 2-tert-Butyl-1,3-dioxane | C8H16O2 | 144.21 | Not specified | Not specified |

Source: wikipedia.orgontosight.aichemicalbook.comnih.gov

Synthetic Methods for 1,3-Dioxanes

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Acetalization | Aldehyde/Ketone, 1,3-Propanediol | Brønsted or Lewis acid, water removal | 1,3-Dioxane |

| Prins Reaction | Alkene, Aldehyde | Acid catalyst | Substituted 1,3-Dioxane |

| Reaction with Silylated Diol | Carbonyl compound, 1,3-bis(trimethylsiloxy)propane | Catalytic iodine | 1,3-Dioxane |

| Reaction with Chloroalkoxides | Nonenolizable aldehyde/ketone, 3-chloropropanol | t-BuOK, DMF/THF | 2-substituted 1,3-Dioxane |

Source: wikipedia.orgorganic-chemistry.orgthieme-connect.comnih.gov

Structure

3D Structure

Properties

CAS No. |

5695-66-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-butyl-1,3-dioxane |

InChI |

InChI=1S/C8H16O2/c1-2-3-5-8-9-6-4-7-10-8/h8H,2-7H2,1H3 |

InChI Key |

MUEWGQPDSSHYTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1OCCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 1,3 Dioxane and Its Derivatives

Acetalization and Ketalization Approaches to 1,3-Dioxane (B1201747) Formation

The formation of the 1,3-dioxane ring is fundamentally achieved through acetalization or ketalization reactions. These reactions involve the condensation of a carbonyl compound with a 1,3-diol.

Acid-Catalyzed Condensation Reactions of Aldehydes or Ketones with 1,3-Propanediol (B51772)

The most common method for synthesizing 1,3-dioxanes, including 2-butyl-1,3-dioxane, is the acid-catalyzed condensation of an aldehyde or ketone with 1,3-propanediol. organic-chemistry.orgwikipedia.org In the case of this compound, the reaction involves pentanal (valeraldehyde) and 1,3-propanediol. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product side. organic-chemistry.org

A standard laboratory procedure involves refluxing the aldehyde and diol in a solvent like toluene (B28343) with an acid catalyst, using a Dean-Stark apparatus to continuously remove the water formed during the reaction. organic-chemistry.org Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zirconium tetrachloride) can be employed to catalyze this transformation. organic-chemistry.orggoogle.com The general reaction is illustrated below:

Reactants: Pentanal and 1,3-Propanediol

Product: this compound

Byproduct: Water

This method is widely applicable for the protection of carbonyl groups in organic synthesis due to the stability of the resulting 1,3-dioxane ring to various reagents. organic-chemistry.org

Optimization of Catalytic Systems and Reaction Conditions

Various catalytic systems and reaction conditions have been optimized to improve the efficiency and yield of 1,3-dioxane synthesis. The choice of catalyst and reaction parameters can significantly impact the outcome.

Catalytic Systems:

Brønsted Acids: Traditional catalysts like hydrochloric acid and sulfuric acid are effective but can be corrosive. acs.org p-Toluenesulfonic acid is a commonly used alternative. organic-chemistry.org

Lewis Acids: Zirconium tetrachloride (ZrCl₄) has been reported as a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org

Solid Acid Catalysts: Acidic ion exchangers can be used, offering the advantage of easy separation from the reaction mixture. google.com

Other Catalysts: N-bromosuccinimide (NBS) in the presence of ethyl orthoformate and 1,3-propanediol allows for the conversion of carbonyl compounds to 1,3-dioxanes under conditions that tolerate acid-sensitive groups. organic-chemistry.org Iodine has also been used as a catalyst with 1,3-bis(trimethylsiloxy)propane under neutral and aprotic conditions. organic-chemistry.org

Reaction Conditions:

The optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing the yield and purity of the desired this compound. For instance, studies on related acetalizations have shown that solvents like ethyl acetate (B1210297) can be optimal, and adjusting the temperature can significantly influence the reaction's efficiency. mdpi.com For example, in the chlorooxidation of indole (B1671886) derivatives, screening of solvents and temperature led to the identification of ethyl acetate at 40 °C as the optimal condition. mdpi.com While not directly for this compound, this highlights the importance of such optimization.

Table 1: Comparison of Catalytic Systems for 1,3-Dioxane Synthesis

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| p-Toluenesulfonic acid | Refluxing toluene with Dean-Stark trap | Standard, effective water removal. organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Mild reaction conditions | High efficiency and chemoselectivity. organic-chemistry.org |

| Acidic Ion Exchangers | Batch or flow reactor | Easy catalyst removal. google.com |

| N-Bromosuccinimide (NBS) | With ethyl orthoformate | Tolerates acid-sensitive groups. organic-chemistry.org |

| Iodine | With 1,3-bis(trimethylsiloxy)propane | Neutral and aprotic conditions. organic-chemistry.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives, where stereocenters are present on the dioxane ring or the butyl substituent, requires specialized stereoselective methods.

Asymmetric Hydrogenation for Enantiopure Intermediates

Asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity. ajchem-b.comwikipedia.org This method can be employed to synthesize enantiopure precursors that are subsequently used to construct the chiral 1,3-dioxane ring. For example, chiral diols, which are key building blocks for chiral 1,3-dioxanes, can be synthesized via asymmetric hydrogenation of racemic α-substituted lactones using an Iridium catalyst, achieving high yields and excellent enantioselectivity. ajchem-b.com

Transition metal complexes of rhodium, ruthenium, and iridium with chiral ligands are commonly used as catalysts. ajchem-b.com These catalysts facilitate the addition of hydrogen across a double bond in a prochiral substrate, leading to the formation of a single enantiomer of the product. The resulting chiral diols can then be reacted with pentanal to yield the desired chiral this compound derivative.

Henry Reaction and Subsequent Transformations for 1,3-Dioxane Scaffolds

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. almacgroup.comredalyc.org This reaction can be used to create β-nitro alcohols, which are versatile intermediates in organic synthesis. almacgroup.com These intermediates can be transformed into 1,3-diols, which are the precursors for 1,3-dioxanes.

The Henry reaction can be performed asymmetrically using chiral catalysts to produce enantiomerically enriched β-nitro alcohols. These chiral β-nitro alcohols can then be converted to chiral 1,3-diols through reduction of the nitro group and subsequent functional group manipulations. The resulting chiral 1,3-diol can then be condensed with pentanal to form a chiral this compound derivative.

Chiral Auxiliaries and Enzymatic Resolutions in 1,3-Dioxane Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. In the context of 1,3-dioxane synthesis, a chiral 1,3-diol can be used as a chiral auxiliary. Condensation of a chiral 1,3-diol with pentanal would result in a diastereomeric mixture of this compound derivatives, which could potentially be separated.

Enzymatic resolution is another powerful method for obtaining enantiomerically pure compounds. beilstein-journals.org This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers. beilstein-journals.orgresearchgate.net For instance, a racemic mixture of a 1,3-dioxane derivative could be subjected to enzymatic hydrolysis, where the enzyme would selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity. researchgate.net Lipase-mediated reactions have been successfully used to prepare enantiomerically enriched chiral fragrances, demonstrating the utility of this approach. researchgate.net

Functional Group Transformations and Derivatizations on this compound Scaffolds

The 1,3-dioxane ring is a versatile cyclic acetal (B89532) that can undergo various transformations, most notably ring-opening reactions, and can be derivatized for analytical purposes. While generally stable under basic, reductive, or oxidative conditions, the 1,3-dioxane moiety is susceptible to cleavage under acidic conditions, a characteristic often exploited in its role as a protecting group for 1,3-diols and carbonyl compounds. thieme-connect.de

One key functional group transformation is the regioselective reductive ring-opening of 1,3-dioxane-type acetals. This process converts the cyclic acetal into a mono-protected diol, a valuable intermediate in synthetic chemistry. A review on this topic highlights various reagent systems that can achieve this transformation with high regioselectivity. For instance, the use of diisobutylaluminum hydride (DIBAL-H) or a combination of lithium aluminum hydride and aluminum chloride (LiAlH₄-AlCl₃) can facilitate the opening of the dioxane ring to yield primary or secondary benzyl (B1604629) ethers, depending on the substrate and reaction conditions. researchgate.net

Derivatization of the 1,3-dioxane scaffold is also employed for analytical detection. In a study analyzing chemicals in e-liquid samples, a derivatization method using N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) was utilized. nd.gov This silylating agent reacts with active hydrogen molecules, such as hydroxyl groups, to make them more volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis. For example, a compound like 2-phenyl-1,3-dioxan-5-ol (B158224) is derivatized to enhance its detection. nd.gov This technique is crucial for identifying and quantifying such compounds in complex mixtures. nd.gov

The cleavage of the 1,3-dioxane ring to deprotect a carbonyl group is another fundamental transformation. Various methods have been developed to achieve this under mild conditions. For instance, cerium(III) triflate in wet nitromethane (B149229) has been shown to be effective for the chemoselective cleavage of acetals and ketals at nearly neutral pH. organic-chemistry.org Another method employs a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can convert 2-phenyl-1,3-dioxolane (B1584986) (a related five-membered ring acetal) to benzaldehyde (B42025) quantitatively within minutes. organic-chemistry.orgwikipedia.org

| Transformation/Derivatization | Reagent/Method | Purpose | Compound Class | Citation |

| Reductive Ring-Opening | DIBAL-H, LiAlH₄-AlCl₃ | Synthesis of mono-protected diols | Carbohydrate-derived 1,3-dioxanes | researchgate.net |

| Analytical Derivatization | MTBSTFA | GC-MS analysis | Hydroxylated 1,3-dioxanes | nd.gov |

| Acetal Cleavage (Deprotection) | Cerium(III) triflate | Regeneration of carbonyl compounds | General acetals/ketals | organic-chemistry.org |

| Acetal Cleavage (Deprotection) | NaBArF₄ in water | Regeneration of carbonyl compounds | Phenyl-substituted dioxolanes | organic-chemistry.orgwikipedia.org |

Novel Synthetic Pathways to Substituted 1,3-Dioxanes

The synthesis of the 1,3-dioxane ring itself is classically achieved through the acetalization of a carbonyl compound (like an aldehyde or ketone) with a 1,3-diol, typically under acid catalysis. thieme-connect.de However, research continues to uncover novel and more versatile pathways to access a wide range of substituted 1,3-dioxanes.

One straightforward and efficient method involves a two-step process starting from α-substituted aldehydes. ijapbc.com In this pathway, an aldehyde such as 2-phenyl propionaldehyde (B47417) is first treated with aqueous formaldehyde (B43269) in the presence of a base. This leads to an in-situ reductive process that yields the necessary 1,3-diol. This diol is then directly reacted with various aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to form the desired substituted 1,3-dioxanes in good yields. ijapbc.com This method allows for the synthesis of various 2-substituted dioxanes, including 2-propyl-5-methyl-5-phenyl-1,3-dioxane. ijapbc.com

Another novel approach leads to the formation of nitrogen-containing 1,3-dioxanes. The reaction of 2-substituted arylamines with a tenfold excess of 2-methylpropanal at 70°C yields 4-arylamino-1,3-dioxanes. nii.ac.jp This aldol-type condensation of the initially formed imine with additional aldehyde molecules provides a pathway to these specific substituted dioxanes, which were successfully isolated and characterized. nii.ac.jp

| Synthetic Pathway | Reactants | Key Conditions | Product Type | Citation |

| Diol Formation and Cyclization | α-Substituted aldehyde, Formaldehyde, Aldehyde/Ketone | Base-mediated diol formation, Acid-catalyzed cyclization | 2,5-Disubstituted 1,3-dioxanes | ijapbc.com |

| Aldol-Type Condensation | Arylamine, 2-Methylpropanal | Excess aldehyde, 70°C, Sealed tube | 4-Arylamino-1,3-dioxanes | nii.ac.jp |

| Optimized Pharmaceutical Synthesis | Complex diols and aldehydes | Multi-step synthesis | Highly substituted 1,3-dioxanes | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Butyl 1,3 Dioxane

Ring Stability and Acid-Mediated Cleavage Reactions of 1,3-Dioxanes

The 1,3-dioxane (B1201747) ring, a six-membered heterocycle containing two oxygen atoms, generally exhibits considerable stability under basic, oxidative, and reductive conditions. thieme-connect.de This stability makes it a valuable protecting group for 1,3-diols and carbonyl compounds in organic synthesis. thieme-connect.de Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric strain. However, the presence of shorter C-O bonds compared to C-C bonds results in more pronounced diaxial interactions. thieme-connect.de

Despite its general stability, the 1,3-dioxane ring is susceptible to cleavage under acidic conditions. The mechanism involves the protonation of one of the ether oxygens by a strong acid, such as hydroiodic acid (HI) or sulfuric acid (H₂SO₄), which transforms the hydroxyl group into a good leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack on an adjacent carbon atom, leading to the opening of the ring. masterorganicchemistry.com This acid-mediated cleavage is a fundamental reaction for the deprotection of 1,3-dioxanes to regenerate the original diol and carbonyl compound. wikipedia.org

The rate of cleavage can be influenced by the substitution pattern on the ring. For instance, studies comparing the reductive cleavage of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes with a combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) have shown that 1,3-dioxolanes derived from acetals are hydrogenolyzed more rapidly than their corresponding 1,3-dioxane counterparts. cdnsciencepub.comcdnsciencepub.com This difference is attributed to the greater ease of forming a planar oxocarbonium ion intermediate from the 1,3-dioxolane (B20135). cdnsciencepub.com However, for ketals (disubstituted at the C2 position), this trend is reversed. cdnsciencepub.com Chiral Lewis acids can also mediate the enantioselective ring cleavage of prochiral 1,3-dioxane acetals by selectively activating one of the two enantiotopic oxygen atoms. acs.org

Reactivity at the Butyl Substituent and Dioxane Ring Positions

Nucleophilic and Electrophilic Reactivity of 1,3-Dioxane Derivatives

The reactivity of 1,3-dioxane derivatives is characterized by both nucleophilic and electrophilic behavior, largely dictated by the specific functional groups present on the ring. The oxygen atoms of the dioxane ring possess lone pairs of electrons, making them nucleophilic and susceptible to protonation or coordination with Lewis acids, which is the initial step in acid-catalyzed ring cleavage. masterorganicchemistry.com

In derivatives like 2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum's acid, the high acidity of the C5 protons allows for the formation of a stabilized enolate, which is a potent nucleophile. rcsi.science This enolate can then react with various electrophiles. usask.ca For instance, the 1,3-dioxane ring can stabilize enolate intermediates, facilitating nucleophilic attacks at the C5 position.

Conversely, the carbon atoms of the dioxane ring can act as electrophilic centers. The C2 carbon, being part of an acetal (B89532), is particularly susceptible to nucleophilic attack, especially after activation by an acid. This reactivity is central to the cleavage and transformation of the dioxane ring. thieme-connect.de Furthermore, electrophilic formylating reagents have been developed from 1,3-dioxolane derivatives, highlighting the electrophilic potential of these systems. organic-chemistry.org

Oxidation and Reduction Processes on 1,3-Dioxane Systems

1,3-Dioxane systems are generally stable to a variety of oxidative and reductive conditions, which is a key aspect of their utility as protecting groups. thieme-connect.de However, under specific conditions, they can undergo oxidation and reduction.

Oxidation: The oxidation of 1,3-dioxanes can lead to the formation of corresponding ketones or carboxylic acids. For example, various acetals, including 1,3-dioxanes, can be oxidized to esters using molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a Co(OAc)₂ co-catalyst. organic-chemistry.org

Reduction: While stable to reagents like lithium aluminum hydride (LiAlH₄) alone, 1,3-dioxanes can be reductively cleaved in the presence of a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.com This reaction, known as hydrogenolysis, yields hydroxy ethers. cdnsciencepub.com The mechanism is believed to involve the formation of an intermediate oxocarbonium ion, which is then reduced by a hydride. cdnsciencepub.com The rate of reduction is generally slower for 1,3-dioxanes compared to the analogous five-membered 1,3-dioxolanes. cdnsciencepub.com Reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be used to reduce other functional groups on the dioxane derivative, such as a cyclohexylidene group, to yield alcohols.

Deprotonation and Enolate Chemistry of Related 1,3-Dioxan-5-ones

The chemistry of 1,3-dioxan-5-ones is particularly rich due to the presence of a ketone functional group within the heterocyclic ring. These compounds can be deprotonated at the C4 or C6 position to form enolates, which are valuable intermediates in carbon-carbon bond-forming reactions. usask.cacdnsciencepub.com

The deprotonation is typically achieved using strong bases like lithium diisopropylamide (LDA). cdnsciencepub.com However, this reaction can sometimes be complicated by a competing reduction of the carbonyl group via hydride transfer from the LDA, which yields the corresponding 1,3-dioxan-5-ol. cdnsciencepub.com This side reaction can be minimized by using specific experimental procedures, such as an internal quench to form silyl (B83357) enol ethers. cdnsciencepub.com

The resulting lithium enolates of 1,3-dioxan-5-ones are reactive towards various electrophiles. usask.ca For example, they undergo aldol (B89426) addition reactions with aldehydes. cdnsciencepub.comacs.orgnih.gov The stereoselectivity of these aldol reactions can be controlled; boron enolates tend to give the anti-aldol product selectively, while lithium enolates show high anti-selectivity with branched aldehydes. acs.orgnih.govacs.org Furthermore, the enantioselective deprotonation of Cₛ-symmetrical 1,3-dioxan-5-ones can be achieved using chiral lithium amide bases, leading to the formation of chiral enolates with high enantiomeric excess. acs.orgnih.govacs.org

Interactive Table: Deprotonation and Aldol Reactions of 1,3-Dioxan-5-one Derivatives

| Dioxanone Derivative | Base/Reagent | Electrophile | Major Product | Key Finding | Reference |

| 2,2-Dimethyl-1,3-dioxan-5-one | LDA | H₂O | Self-aldol product | Deprotonation is competitive with carbonyl reduction. | cdnsciencepub.com |

| 2,2-Dimethyl-1,3-dioxan-5-one | Boron triflate/DIPEA | Benzaldehyde (B42025) | anti-Aldol | High diastereoselectivity for the anti product (up to 96:4). | acs.org, nih.gov |

| 2-tert-Butyl-2-methyl-1,3-dioxan-5-one | Chiral Lithium Amide | Aldehydes | Enantiomerically enriched threo-aldol | Enantioselective deprotonation achieved with up to 70% ee. | cdnsciencepub.com |

| Cₛ Symmetrical Dioxanones | Chiral Lithium Amide | - | Chiral Lithium Enolate | Enantiomeric excess of up to 90% can be achieved. | acs.org, nih.gov |

Ring-Opening Polymerization and Copolymerization Studies involving Cyclic Acetals

Cyclic acetals, including 1,3-dioxane and its derivatives, are important monomers for cationic ring-opening polymerization (CROP). researchgate.net This process leads to the formation of polyacetals, which are polymers with repeating ether linkages in their backbone. researchgate.net The polymerization is typically initiated by cationic species, such as those generated from BF₃OEt₂. researchgate.net

The mechanism of CROP for cyclic acetals can be complex and is often accompanied by side reactions. A significant challenge is the formation of cyclic oligomers due to intramolecular chain transfer, also known as "back-biting." researchgate.netrsc.org This occurs because the oxygen atoms within the growing polymer chain are basic and can compete with the monomer for the active cationic center at the chain end. researchgate.net The tendency to form cyclic structures is influenced by factors such as monomer concentration, temperature, and the specific catalyst and solvent system used. rsc.orgpsu.edu

Copolymerization of different cyclic acetals, such as trioxane (B8601419) and 1,3-dioxolane or 1,3-dioxepane (B1593757), allows for the synthesis of copolymers with tailored properties. researchgate.net For example, the incorporation of 1,3-dioxepane units into a polyacetal chain has a greater plasticizing effect than the incorporation of 1,3-dioxolane units. researchgate.net

In addition to cationic polymerization, some modified cyclic acetals, known as cyclic ketene (B1206846) acetals (CKAs), can undergo free-radical ring-opening polymerization (RROP). psu.edu This method allows for the introduction of ester functionalities into the backbone of addition polymers, potentially rendering them biodegradable. psu.edu

Radical-Mediated Reactions and Cycloadditions of 1,3-Dioxanes

While ionic reactions are more common for 1,3-dioxanes, they can also participate in radical-mediated transformations. For instance, a thiol-promoted, site-specific radical addition of 1,3-dioxolane to imines has been developed, offering a metal-free route to protected α-amino aldehydes. organic-chemistry.org Additionally, a radical-mediated tandem cyclization involving aromatic aldehydes, arylamines, and 1,4-dioxane (B91453) has been reported, where the dioxane acts as a synthon to provide a 2-(vinyloxy)ethan-1-ol group. rsc.org

Cycloaddition reactions involving 1,3-dioxane derivatives are also known, particularly in the context of creating more complex molecular architectures. These reactions, which are a class of pericyclic reactions, involve the concerted formation of a cyclic product. msu.edu For example, 1,3-dipolar cycloadditions using a D-erythrose 1,3-dioxane derivative as a template have been shown to proceed with high stereoselectivity. researchgate.net Radical iodine atom transfer [3+2]-cycloadditions have also been developed using precursors that generate homoallyl radical species, leading to the formation of functionalized cyclopentane (B165970) derivatives. researchgate.net Furthermore, recent advances in photoredox catalysis have enabled the use of radical-polar crossover strategies for the carbo-heterofunctionalization of alkenes, providing access to 1,3-difunctionalized compounds. rsc.org The Prins reaction, which can be considered a type of cycloaddition, involves the reaction of an alkene with a carbonyl compound, often catalyzed by a Lewis or Brønsted acid, and can lead to the formation of 1,3-dioxane derivatives. acs.org

Stereochemical Aspects and Conformational Analysis of 2 Butyl 1,3 Dioxane

Stereoelectronic Interactions in 1,3-Dioxanes

Beyond classical steric effects, the conformation of 1,3-dioxanes is influenced by stereoelectronic interactions involving the non-bonding lone pairs of the oxygen atoms and adjacent sigma bonds. The most well-known of these is the anomeric effect, which typically describes the preference for an axial orientation of an electronegative substituent at the anomeric carbon (C2). thieme-connect.dersc.org

For 2-alkoxy-1,3-dioxanes, the anomeric effect stabilizes the axial conformer through a hyperconjugative interaction between a lone pair (n) on an endocyclic oxygen and the antibonding orbital (σ) of the exocyclic C-O bond (n -> σ). thieme-connect.dersc.org However, for a 2-alkyl group like butyl, which is not strongly electronegative, the classical anomeric effect is not a dominant stabilizing force for the axial position. Instead, steric repulsion overwhelmingly dictates the equatorial preference. psu.edu

The Anomeric Effect and its Manifestations in 1,3-Dioxanes

The anomeric effect is a primary stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C2 in 1,3-dioxanes) to adopt an axial orientation, even if this is sterically less favorable. rsc.orgcdnsciencepub.com This effect is particularly pronounced when the substituent is an electronegative atom or group. semanticscholar.org The classic explanation for the anomeric effect involves the stabilizing interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the C2-substituent bond when it is in the axial position (nO → σ*C-R). nih.gov This interaction is maximized when the lone pair and the C-R bond are anti-periplanar, a geometry achieved in the axial conformation. semanticscholar.org

In the context of 2-butyl-1,3-dioxane, the anomeric effect is generally weaker compared to substituents with more electronegative atoms like oxygen or halogens. Alkyl groups, such as butyl, are not strong electron acceptors, which diminishes the strength of the nO → σ*C-C interaction. Consequently, the conformational equilibrium is more likely to be influenced by the steric bulk of the butyl group, which favors the equatorial position to minimize 1,3-diaxial interactions. thieme-connect.delew.ro

The anomeric effect can be dissected into two components: the endo-anomeric effect, involving the lone pair of an endocyclic heteroatom, and the exo-anomeric effect, involving the lone pair of an exocyclic heteroatom on the substituent. semanticscholar.org For this compound, only the endo-anomeric effect is relevant. The balance between this weak electronic stabilization for the axial conformer and the significant steric hindrance determines the final conformational preference.

Hyperconjugative and Orbital Delocalizing Interactions

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled antibonding orbital. wikipedia.orgeoquimica.com It is a key component in understanding the anomeric effect and other stereoelectronic phenomena in 1,3-dioxanes. rsc.orgresearchgate.net

In this compound, several hyperconjugative interactions are at play:

nO → σC-C(butyl)*: This is the primary interaction responsible for the anomeric effect, where a lone pair on one of the ring oxygens donates electron density to the antibonding orbital of the C2-C(butyl) bond. rsc.org As mentioned, the strength of this interaction is modest for an alkyl substituent.

σC-C → σC-O*: Similarly, the C-C bonds within the butyl group can participate in hyperconjugation with the ring's C-O antibonding orbitals.

Perlin Effects and Anomalous Spectroscopic Behavior

The Perlin effect describes the observation that the one-bond carbon-hydrogen coupling constant (¹JC-H) for an axial proton is typically smaller than for an equatorial proton at the same carbon in six-membered rings containing heteroatoms like oxygen. cdnsciencepub.comresearchgate.netcdnsciencepub.com This is considered the "normal" Perlin effect. researchgate.net

Specifically, in 1,3-dioxanes, the ¹JC(2)-Hax is smaller than ¹JC(2)-Heq. researchgate.net This difference is attributed to hyperconjugative interactions. The anti-periplanar arrangement of an oxygen lone pair with the axial C-H bond (nO → σ*C-Hax) weakens the C-Hax bond, leading to a smaller coupling constant. researchgate.net

A "reverse" Perlin effect, where ¹JC-Hax > ¹JC-Heq, has been observed at other positions in the 1,3-dioxane (B1201747) ring, such as at C5. scispace.com This has been explained by different dominant hyperconjugative interactions, such as σC-H → σ*C-O. researchgate.net

For this compound, while the butyl group itself does not have a directly attached proton at C2, the principles of the Perlin effect can be applied to other positions in the ring to provide insight into the dominant stereoelectronic interactions that shape its conformation. The magnitude of these coupling constants can serve as an experimental probe for the conformational equilibrium. researchgate.net

Factors Influencing Conformational Equilibria Beyond Steric and Electronic Effects

While steric and stereoelectronic effects are the primary drivers of conformational preferences, external factors such as the solvent and the presence of salts can also significantly influence the equilibrium.

Solvent Effects on Conformational Preferences

The polarity of the solvent can alter the conformational equilibrium of 1,3-dioxanes, particularly when the different conformers have different dipole moments. oup.comacs.org Generally, a more polar solvent will preferentially stabilize the conformer with the larger dipole moment. oup.comresearchgate.net

In the case of this compound, the equatorial conformer is expected to have a slightly different dipole moment than the axial conformer. The equatorial conformer is generally less polar than the axial one. oup.com Therefore, increasing the solvent polarity would be expected to slightly favor the axial conformer, although this effect is likely to be small for a non-polar substituent like a butyl group. For 2-substituted 1,3-dioxanes with polar substituents, the solvent effect is much more pronounced.

| Solvent Property | Influence on Conformational Equilibrium |

| Polarity | A more polar solvent will favor the conformer with the higher dipole moment. oup.comresearchgate.net |

| Dielectric Constant | An increase in the solvent's dielectric constant can lead to an exponential change in reaction rates and equilibrium constants if charged or highly polar transition states are involved. researchgate.net |

Salt Effects on Conformational Behavior

The addition of salts can influence the conformational equilibrium of 1,3-dioxanes, especially those with polar substituents capable of coordinating with metal cations. researchgate.netnih.gov This effect is primarily driven by the interaction of the cation with the lone pairs of the oxygen atoms in the dioxane ring or with polar functional groups on the substituent.

For this compound, the butyl group itself is non-polar and unlikely to directly interact with dissolved ions. However, the oxygen atoms of the 1,3-dioxane ring can act as Lewis bases and coordinate with cations. This coordination can alter the electronic properties of the oxygen atoms, potentially influencing the strength of the anomeric effect. For example, coordination of a metal ion to the ring oxygens could withdraw electron density, making them less effective donors for the nO → σ*C-C(butyl) hyperconjugative interaction. This would further destabilize the axial conformation, shifting the equilibrium towards the equatorial conformer.

Studies on 5-substituted 1,3-dioxanes have shown that different metal ions (e.g., Li⁺, Na⁺, K⁺, Ag⁺, Mg²⁺, Ca²⁺) can have varying effects on the conformational equilibrium, depending on their charge density and coordination preferences. researchgate.netnih.gov

Spectroscopic and Advanced Analytical Characterization of 2 Butyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy serves as a powerful tool for the detailed structural and stereochemical analysis of 2-butyl-1,3-dioxane, offering insights into the spatial arrangement of atoms and the conformational dynamics of the molecule.

In ¹H NMR, the chemical shifts of the protons on the dioxane ring and the butyl substituent are influenced by their local electronic environment. For instance, the proton at the C2 position, being attached to a carbon flanked by two oxygen atoms, is expected to appear at a characteristically downfield chemical shift. The protons of the butyl group would exhibit distinct signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups, with their chemical shifts and multiplicities determined by their proximity to the dioxane ring and neighboring protons.

In ¹³C NMR, the carbon atoms of the this compound molecule resonate at distinct frequencies, providing a map of the carbon skeleton. The C2 carbon, bonded to two oxygen atoms, would be significantly deshielded and thus appear at a high chemical shift value. The carbons of the butyl group would have chemical shifts typical for alkyl chains, while the C4/C6 and C5 carbons of the dioxane ring would appear at intermediate values, influenced by the electronegative oxygen atoms. The precise chemical shifts can be influenced by the solvent used for the NMR experiment. carlroth.compitt.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on general principles for 1,3-dioxane (B1201747) derivatives, as specific experimental data for the title compound was not found in the search results.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H (acetal proton) | ~4.5 - 5.0 | ~95 - 105 |

| Butyl-CH₂ (alpha to C2) | ~1.5 - 1.8 | ~30 - 40 |

| Butyl-(CH₂)₂ | ~1.2 - 1.5 | ~20 - 30 |

| Butyl-CH₃ | ~0.8 - 1.0 | ~10 - 15 |

| Dioxane C4/C6-H (axial/equatorial) | ~3.5 - 4.2 | ~60 - 70 |

| Dioxane C5-H (axial/equatorial) | ~1.5 - 2.0 | ~25 - 35 |

The vicinal coupling constants (³J) obtained from high-resolution ¹H NMR spectra are crucial for determining the stereochemistry of the 1,3-dioxane ring. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

By analyzing the coupling patterns of the protons on the C4, C5, and C6 positions, the preferred conformation of the dioxane ring and the orientation of the butyl group at C2 (axial or equatorial) can be established. For many 2-substituted 1,3-dioxanes, the chair conformation is the most stable. psu.edu The "R-value" method, which utilizes the ratio of trans to cis coupling constants, can also be employed to determine the ring torsional angle. clockss.org

Dynamic NMR (DNMR) spectroscopy is a technique used to study molecules that are undergoing rapid, reversible chemical exchange processes, such as conformational changes. libretexts.org For this compound, the dioxane ring can undergo chair-to-chair interconversion. At room temperature, this process is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.

By lowering the temperature, the rate of this conformational exchange can be slowed down. mdpi.com At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a pair of exchanging protons will broaden and eventually split into two distinct signals, corresponding to the individual axial and equatorial protons. The study of these temperature-dependent spectral changes allows for the determination of the energy barrier for the ring inversion process. mdpi.comunibas.it This provides valuable information about the flexibility of the 1,3-dioxane ring.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). tofwerk.com This leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a series of fragment ions. For this compound, the molecular ion would be observed at an m/z corresponding to its molecular weight (C₈H₁₆O₂ = 144.21 g/mol ). nih.gov Common fragmentation pathways for 1,3-dioxanes involve cleavage of the bonds adjacent to the oxygen atoms, loss of the substituent at the C2 position, and ring-opening reactions. aip.org The fragmentation of cyclic ethers can be complex, and the resulting fragments can provide clues about the original structure. nsf.gov

Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecule through proton transfer or adduct formation. wikipedia.orgumd.edu This method imparts less energy to the molecule, resulting in significantly less fragmentation and a more prominent (quasi)molecular ion peak, such as [M+H]⁺. wikipedia.org This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. tofwerk.com

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion), such as the molecular ion or a major fragment ion of this compound, is selected. This precursor ion is then subjected to further fragmentation by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass analyzer.

This technique allows for the establishment of fragmentation pathways and the confirmation of the connectivity of atoms within the molecule. By analyzing the fragmentation of specific precursor ions, the structure of different parts of the this compound molecule can be pieced together, providing unambiguous structural confirmation. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and investigating the conformational isomers of this compound. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and bonding environment.

IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, with scattered photons losing or gaining energy corresponding to specific vibrational modes. A key distinction is that symmetric, non-polar vibrations are often strong in Raman spectra but weak or absent in IR, making the techniques complementary.

For this compound, the spectra are dominated by features of the 1,3-dioxane ring and the butyl substituent. The C-O-C ether linkages of the dioxane ring exhibit strong, characteristic stretching vibrations in the IR spectrum, typically in the 1150-1050 cm⁻¹ region. The saturated C-H bonds of the butyl group and the dioxane ring produce strong stretching bands in the 2850-3000 cm⁻¹ range. mdpi.com

Conformational analysis of the 1,3-dioxane ring can also be performed using vibrational spectroscopy. The 1,3-dioxane ring predominantly adopts a chair conformation, but other forms like twist or boat conformations can exist in equilibrium. researchgate.netias.ac.in The vibrational frequencies, particularly in the low-frequency "fingerprint" region (< 1000 cm⁻¹), are sensitive to these conformational changes. researchgate.net For instance, studies on substituted 1,3-dioxanes have shown that the positions and intensities of certain bands can be correlated with the orientation (axial or equatorial) of the substituent. researchgate.net While the chair conformer is generally the most stable, high-pressure or temperature studies using IR and Raman spectroscopy can reveal the presence and energetics of less stable conformers. researchgate.net

Table 1: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique(s) | Notes |

|---|---|---|---|

| C-H Stretching (Alkyl) | 2850 - 3000 | IR, Raman | Strong bands from the butyl group and dioxane ring methylene groups. |

| CH₂ Bending (Scissoring) | ~1470 - 1450 | IR, Raman | Associated with methylene groups in the ring and butyl chain. |

| C-O-C Asymmetric Stretching | ~1150 - 1085 | IR | Typically a very strong and characteristic band for the ether linkage. |

| C-O-C Symmetric Stretching | ~1080 - 1050 | Raman | Stronger in Raman spectra; corresponds to the "breathing" of the ether groups. |

| Ring Vibrations | 800 - 1000 | IR, Raman | Complex modes involving stretching and bending of the dioxane ring skeleton. |

X-ray Crystallography for Solid-State Structural and Configurational Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, torsion angles, and the relative configuration of stereocenters, offering a static snapshot of the molecule's most stable solid-state conformation.

For 1,3-dioxane derivatives, X-ray diffraction studies have been instrumental in confirming the dominant chair conformation of the six-membered ring. rsc.orgnih.gov These studies also precisely determine the orientation of substituents, such as the butyl group at the C2 position. In the case of this compound, the bulky butyl group is expected to strongly prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the ring.

Detailed crystallographic analyses of closely related compounds, such as cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane, have provided deep insights into the structural nuances of the 1,3-dioxane system. rsc.orgrsc.org These studies reveal slight flattenings or puckering of the ring, influenced by substituent effects and intermolecular interactions within the crystal lattice, such as C-H···O hydrogen bonds. rsc.org The crystal structure of a dimer of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, for example, was definitively established by X-ray diffraction, correcting a previously proposed structure. mdpi.comresearchgate.net

A hypothetical crystallographic study of this compound would yield a set of unit cell parameters and atomic coordinates. From these data, a complete molecular geometry could be constructed, confirming the chair conformation and the equatorial placement of the butyl group.

Table 2: Illustrative Crystal Data for a Substituted 1,3-Dioxolane (B20135) Dimer Data for (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one, a related cyclic ether structure, is provided for illustrative purposes. mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₆H₂₈O₆ |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 20.893(9) |

| b (Å) | 6.144(3) |

| c (Å) | 13.864(7) |

| β (°) | 102.06(3) |

| Volume (ų) | 1740.5(14) |

| Z (molecules/unit cell) | 4 |

Chiroptical Techniques for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are essential for the analysis of chiral molecules, which are non-superimposable on their mirror images (enantiomers). While this compound itself is an achiral molecule, substitutions at other positions of the dioxane ring (e.g., C4, C5, or C6) or on the butyl chain can create stereogenic centers, resulting in a chiral molecule. For such chiral derivatives, chiroptical methods are indispensable for determining enantiomeric purity and assigning the absolute configuration.

The primary chiroptical techniques include:

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule, typically in the UV-Vis range. acs.orgacs.org The resulting spectrum, with positive or negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD): The infrared analog of ECD, VCD measures the differential absorption of left and right circularly polarized IR light. It provides stereochemical information from the molecule's vibrational transitions.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mdpi.com

The absolute configuration of a chiral derivative of this compound would be determined by comparing the experimentally measured ECD, VCD, or ORD spectrum with spectra predicted computationally using methods like Density Functional Theory (DFT). mdpi.com A match between the experimental and calculated spectra for a specific enantiomer (e.g., R or S) allows for an unambiguous assignment of the absolute configuration.

Enantiomeric purity, often expressed as enantiomeric excess (ee), is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC). researchgate.net However, specific optical rotation, a single-wavelength measurement related to ORD, can also provide a measure of enantiomeric purity if the rotation of the pure enantiomer is known.

Table 3: Overview of Chiroptical Techniques for Analyzing Chiral 1,3-Dioxane Derivatives

| Technique | Principle | Primary Application |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. acs.org | Absolute configuration determination (by comparison with theory). |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. mdpi.com | Absolute configuration of complex molecules. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light. mdpi.com | Confirmation of absolute configuration; detection of chiral chromophores. |

| Specific Optical Rotation ([α]) | Rotation of plane-polarized light at a single wavelength (e.g., 589 nm). rsc.org | Routine assessment of enantiomeric purity and sample identity. |

Applications of 2 Butyl 1,3 Dioxane in Advanced Organic Synthesis

2-Butyl-1,3-dioxane as a Key Building Block for Complex Molecular Architectures

The 1,3-dioxane (B1201747) moiety, with its defined stereochemistry, is a valuable component in the construction of intricate molecular frameworks. The butyl group at the C2 position provides a lipophilic handle that can influence the solubility and conformational properties of the parent molecule. The chair-like conformation of the 1,3-dioxane ring, similar to cyclohexane (B81311), allows for predictable spatial arrangements of substituents, which is crucial in stereoselective synthesis. thieme-connect.de The presence of two shorter C-O bonds compared to C-C bonds in cyclohexane results in more pronounced diaxial interactions, favoring equatorial positioning of substituents at the C2 position. thieme-connect.de This conformational preference can be exploited to control the stereochemical outcome of reactions at remote centers.

The 1,3-dioxane ring can be strategically incorporated into a target molecule and later modified or cleaved to reveal other functional groups. This approach has been utilized in the synthesis of various complex natural products and their analogues. The stability of the 1,3-dioxane ring under a range of reaction conditions, including basic, reductive, and oxidative environments, makes it a robust building block that can withstand multiple synthetic steps. thieme-connect.de

| Feature | Implication in Synthesis |

| Six-membered Ring | Provides a predictable chair-like conformation. |

| C2-Butyl Group | Influences lipophilicity and can direct steric interactions. |

| Stereochemical Integrity | Allows for the transfer of stereochemical information during a synthesis. |

| Chemical Stability | Compatible with a wide range of reaction conditions. |

Strategic Use of 1,3-Dioxanes as Protecting Groups for Carbonyl Compounds and 1,3-Diols

One of the most widespread applications of 1,3-dioxanes in organic synthesis is as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de The formation of a this compound from a carbonyl compound and 1,3-propanediol (B51772), or from a 1,3-diol and pentanal, is a standard acid-catalyzed transformation. organic-chemistry.org This protection strategy is employed to mask the reactivity of these functional groups while other parts of the molecule are being modified.

The stability of the 1,3-dioxane ring to nucleophiles, bases, and many oxidizing and reducing agents makes it an ideal protecting group. organic-chemistry.org Deprotection is typically achieved under acidic conditions, often through hydrolysis or transacetalization in the presence of a Lewis or Brønsted acid. thieme-connect.deorganic-chemistry.org This orthogonal stability allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

| Functional Group Protected | Reagents for Protection | Conditions for Deprotection |

| Carbonyl (Aldehyde/Ketone) | 1,3-Propanediol, Acid Catalyst | Aqueous Acid, Lewis Acids |

| 1,3-Diol | Pentanal, Acid Catalyst | Aqueous Acid, Lewis Acids |

Incorporation into the Synthesis of Biologically Active Compounds and Natural Product Scaffolds

The 1,3-dioxane structural motif is present in a number of naturally occurring compounds, some of which exhibit significant biological activity. thieme-connect.de Consequently, this compound and its derivatives are valuable intermediates in the total synthesis of such natural products and in the creation of novel bioactive scaffolds. The synthesis of complex molecules often involves the assembly of smaller, functionalized building blocks, and the 1,3-dioxane unit can serve as a key component in this modular approach.

For instance, the synthesis of certain polyketide natural products, which often contain 1,3-diol functionalities, can utilize 1,3-dioxanes for stereocontrol and as latent carbonyl groups. The ability to introduce the butyl group at a specific position can be crucial for mimicking the side chains of natural products or for creating analogues with modified biological profiles. The development of sustainable chemical feedstocks from biomass has also opened avenues for synthesizing biologically active compounds, where all carbon atoms originate from these renewable sources, potentially involving intermediates like this compound. rsc.org

Development of Novel Catalysts and Reagents derived from this compound Structures

While less common than its use as a building block or protecting group, the 1,3-dioxane framework can be incorporated into the design of novel catalysts and reagents. The defined stereochemistry and conformational rigidity of the ring can be exploited to create chiral environments for asymmetric catalysis. For example, by functionalizing the 1,3-dioxane ring with catalytically active moieties, it is possible to develop new ligands for metal-catalyzed reactions or new organocatalysts.

The butyl group at the C2 position can be modified to introduce other functional groups that can act as binding sites for metals or as reactive centers. The development of such specialized reagents derived from this compound structures is an area of ongoing research with the potential to provide new tools for asymmetric synthesis and other challenging transformations.

Computational Chemistry and Theoretical Investigations of 2 Butyl 1,3 Dioxane

Quantum Mechanical Calculations of Molecular Structure and Energy Landscapes

Quantum mechanical (QM) calculations are fundamental to determining the stable conformations of 2-butyl-1,3-dioxane and the energy barriers between them. These methods solve approximations of the Schrödinger equation to find the optimized molecular geometries and corresponding energies. For this compound, the primary focus is on the orientation of the butyl group at the C2 position of the 1,3-dioxane (B1201747) ring, which typically adopts a chair conformation. The butyl group can be situated in either an axial or equatorial position, leading to two distinct chair conformers with different stabilities. QM calculations can precisely quantify this energy difference.

Ab initio molecular orbital methods are based on first principles, utilizing no empirical parameters. rsc.orgwiley-vch.de The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good first approximation of the molecular wavefunction and geometry. researchgate.net However, it does not account for electron correlation, which can be important for accurate energy predictions.

To incorporate electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory, particularly at the second order (MP2), are employed. researchgate.net For the parent 1,3-dioxane molecule, calculations have shown that the chair conformer is significantly more stable than flexible twist forms. researchgate.net For instance, MP2 calculations have found the free energy difference (ΔG) at 298K between the chair and the 2,5-twist structures of 1,3-dioxane to be approximately 4.85 kcal/mol. researchgate.net Similar calculations on this compound would be used to determine the relative energies of the equatorial and axial conformers, where the equatorial conformer is expected to be more stable due to reduced steric hindrance.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for studying organic molecules, including 1,3-dioxane derivatives. researchgate.netrsc.orgcsic.es

Studies on the parent 1,3-dioxane ring using DFT/B3LYP show that the chair conformer is more stable than the 2,5-twist conformer by about 5.19 kcal/mol, which is in good agreement with MP2 results. researchgate.net For substituted 1,3-dioxanes, DFT calculations are crucial for dissecting the energetic contributions of various conformers. rsc.orgcsic.es

| Method | Chair Conformer Energy | 2,5-Twist Conformer Energy | 1,4-Twist Conformer Energy |

|---|---|---|---|

| HF | 0.00 (Reference) | 4.67 | 6.03 |

| DFT (B3LYP) | 0.00 (Reference) | 5.19 | 6.19 |

The accuracy of any QM calculation is critically dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. uni-rostock.de Common choices include the Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), and Dunning's correlation-consistent basis sets. researchgate.netrsc.orguni-rostock.de

Split-Valence Basis Sets: Basis sets like 3-21G and 6-31G are "split-valence," meaning they use more functions for valence electrons than for core electrons, which is computationally efficient. uni-rostock.de

Polarization Functions: The addition of polarization functions (e.g., (d) or * for heavy atoms, (d,p) or ** for heavy atoms and hydrogens) allows for more flexibility in describing the shape of orbitals, which is crucial for accurately modeling bonding, especially in cyclic systems. researchgate.netuni-rostock.de

Diffuse Functions: Diffuse functions (indicated by + or ++) are important for describing molecules with lone pairs or anions, as they allow electron density to exist further from the nucleus. researchgate.net

There is a direct trade-off between the size and complexity of the basis set and the computational resources required. umich.edu While larger basis sets generally yield more accurate results, the computational cost increases significantly. umich.eduusc.edu Therefore, the choice of basis set is often a compromise aimed at achieving the desired accuracy within practical timeframes. For molecules like this compound, a basis set like 6-31G(d) often provides a reasonable balance for geometry optimizations, while larger basis sets such as 6-311++G(d,p) may be used for more accurate single-point energy calculations. rsc.orgcsic.es

Molecular Dynamics Simulations for Conformational Sampling and Interconversion

While quantum mechanics is excellent for studying stationary points on the potential energy surface (minima and transition states), Molecular Dynamics (MD) simulations are used to explore the conformational space and dynamics of a molecule over time. nih.govbiorxiv.org MD simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory that reveals how the molecule samples different conformations. nih.gov

For this compound, MD simulations can be used to:

Sample the full range of accessible conformations, including various chair, boat, and twist forms.

Observe the dynamic interconversion between different conformers, such as the ring-flipping process between two chair forms.

Determine the relative populations of conformers at a given temperature, which can be used to calculate thermodynamic properties.

Studies on the parent 1,3-dioxane have used MD to show that at room temperature, any flexible (twist) conformers that form will readily convert back into the more stable chair conformation. researchgate.net For this compound, MD would reveal the rotational freedom of the butyl group and its influence on the flexibility of the dioxane ring. arkat-usa.org

Electronic Structure Analysis Methods

To gain deeper insight into bonding and electronic effects from the complex wavefunctions generated by QM calculations, various analysis methods are employed. These methods translate the quantum mechanical data into more intuitive chemical concepts like atomic charges, bond orders, and orbital interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a calculated wavefunction in terms of familiar chemical concepts like Lewis structures, chemical bonds, and lone pairs. faccts.deuni-muenchen.de The NBO method localizes orbitals into one-center (lone pairs) and two-center (bonds) forms. uni-muenchen.de

For this compound, NBO analysis is particularly useful for:

Determining Hybridization: It provides the hybridization of atomic orbitals (e.g., sp³, sp²) that constitute the chemical bonds and lone pairs. For instance, the oxygen atoms in the dioxane ring would be shown to have one lone pair in a p-rich orbital and another in an sp-hybridized orbital.

Quantifying Hyperconjugation: NBO analysis can quantify the stabilization energy arising from electronic delocalization, such as hyperconjugative interactions. rsc.org These interactions involve the donation of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. In the 1,3-dioxane ring, a key stereoelectronic interaction is the anomeric effect, which involves the delocalization of electron density from an oxygen lone pair (n) to an adjacent antibonding orbital (σ*). rsc.orgacs.org

The NBO method calculates the stabilization energy (E⁽²⁾) for each donor-acceptor interaction using second-order perturbation theory. ijcce.ac.ir This allows for a quantitative assessment of the electronic effects that influence the molecule's conformational preferences.

| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP(e) O1 | σ* C2-H | ~5-12 |

| LP(e) O1 | σ* C6-H | ~5-6 |

| σ C-O | σ* C-H | ~2-5 |

Note: Values are representative for interactions within the 1,3-dioxane ring framework and can vary based on substitution and conformation.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in molecules to define atoms, bonds, and their properties. rsc.org This methodology, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). rsc.org The critical points in this density landscape, where the gradient of the electron density is zero, are used to characterize the nature of chemical bonds and intermolecular interactions.

The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the type of interaction. For instance, a negative Laplacian indicates a shared-shell interaction, typical of covalent bonds, while a positive Laplacian signifies a closed-shell interaction, characteristic of hydrogen bonds and van der Waals forces.

In the case of cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane, QTAIM analysis was employed to understand why the molecule adopts a specific eclipsed conformation in the solid state. rsc.org The study revealed that CH···O intermolecular interactions are the primary contributors to this observed conformation. rsc.org The QTAIM parameters for these interactions provide quantitative data on their strength and nature.

Table 1: Illustrative QTAIM Parameters for Intermolecular Interactions in a Substituted 1,3-Dioxane Derivative *

| Interacting Atoms | Electron Density (ρ(r)) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ(r)) at BCP (a.u.) | Nature of Interaction |

| O···H | 0.015 | +0.060 | Closed-shell (Hydrogen Bond) |

| C-H···O | 0.008 | +0.035 | Closed-shell (Weak Hydrogen Bond) |

| H···H | 0.005 | +0.020 | Closed-shell (van der Waals) |

Data is representative and based on typical values for similar interactions found in computational studies of related molecules. It does not represent experimentally measured values for this compound.

This type of analysis would be equally valuable for this compound to understand its conformational preferences and how it interacts with other molecules in different environments. The butyl group's flexibility would introduce additional complexities and potential intramolecular interactions that QTAIM could effectively characterize.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally. psu.edu For molecules like this compound, computational methods can elucidate the mechanisms of formation, hydrolysis, and other chemical transformations.

Potential Energy Surface Scans

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. PES scans are computational experiments where one or more geometric parameters, such as a bond length or dihedral angle, are systematically varied, and the energy is calculated at each step. researchgate.net This allows for the mapping of the energy landscape, identifying energy minima that correspond to stable conformers and saddle points that represent transition states.

For 1,3-dioxane derivatives, PES scans are crucial for understanding conformational isomerism. researchgate.net The 1,3-dioxane ring can adopt various conformations, such as chair, boat, and twist forms. The presence of a butyl group at the C2 position introduces additional rotational degrees of freedom.

In a detailed study of cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane, a PES scan was performed by rotating the C5-S bond. rsc.org This revealed the energetic profile of the conformational changes, identifying the most stable conformers and the transition states connecting them. The scan showed that the eclipsed conformation, which is a minimum in the solid state, corresponds to a rotational transition state in the gas phase. rsc.org

A hypothetical PES scan for the rotation of the butyl group around the C2-C(butyl) bond in this compound would reveal the preferred orientations of the butyl chain relative to the dioxane ring and the energy barriers between these conformations.

Table 2: Hypothetical Energy Profile from a PES Scan of Butyl Group Rotation in this compound *

| Dihedral Angle (O-C2-C_butyl-C_butyl) | Relative Energy (kcal/mol) | Conformation |

| 60° | 0.0 | Anti (Staggered) |

| 120° | 3.5 | Eclipsed Transition State |

| 180° | 0.2 | Gauche (Staggered) |

| 240° | 3.5 | Eclipsed Transition State |

This data is illustrative and intended to represent the type of information obtained from a PES scan.

Conclusion and Future Research Directions

Synthesis and Stereochemical Control in 2-Butyl-1,3-dioxane Chemistry

Significant progress has been made in the synthesis of 2-substituted-1,3-dioxanes, which are commonly prepared through the condensation of an aldehyde, in this case, pentanal, with 1,3-propanediol (B51772) under acidic conditions. organic-chemistry.org A standard method involves using toluenesulfonic acid as a catalyst in refluxing toluene (B28343) to continuously remove the water formed during the reaction. organic-chemistry.org The stereochemical outcome of these reactions is of paramount importance, as the spatial arrangement of substituents on the dioxane ring dictates the molecule's properties and reactivity. The chair-like conformation is preferred for 1,3-dioxanes, similar to cyclohexanes. thieme-connect.de

Future research will likely focus on the development of more sophisticated methods for stereochemical control during synthesis. This includes the use of chiral catalysts and auxiliaries to achieve high enantioselectivity in the formation of specific stereoisomers. acs.org The Prins reaction, an acid-catalyzed reaction between an alkene and an aldehyde, offers a powerful route to substituted 1,3-dioxanes, and recent advancements have demonstrated the potential for highly enantioselective intermolecular versions of this reaction. acs.org Further exploration of catalyst design and reaction conditions will be crucial for synthesizing optically pure this compound derivatives for applications where specific stereoisomers are required. acs.org Additionally, empirical correlations derived from 1H and 13C NMR studies of trisubstituted-1,3-dioxanes can aid in predicting the stereochemistry of new derivatives. journals.co.za

Advancements in Understanding this compound Reactivity and Mechanisms

The reactivity of this compound is largely governed by the acetal (B89532) functional group. Acetal hydrolysis, the reverse of its formation, is a key reaction, typically catalyzed by acid. organic-chemistry.org The stability of the 1,3-dioxane (B1201747) ring is notable under basic, reductive, and many oxidative conditions, making it a useful protecting group in organic synthesis. thieme-connect.de

Future studies are expected to delve deeper into the mechanistic nuances of reactions involving this compound. For instance, a detailed investigation into the kinetics and thermodynamics of its hydrolysis under various conditions can provide a more complete picture of its stability and reactivity profile. Recent research on the low-temperature oxidation of 1,3-dioxane has highlighted the formation of various radicals and the preference for chain propagation pathways, which contributes to its high reactivity in certain regimes. researchgate.net Applying such detailed experimental and kinetic modeling studies to this compound would offer valuable insights. The influence of the butyl group at the C2 position on reaction rates and pathways, including ring-opening and cycloaddition reactions, warrants further investigation. smolecule.com

Emerging Research Areas and Unexplored Applications of 1,3-Dioxanes

While 1,3-dioxanes have established roles as solvents, intermediates, and protecting groups, new applications are continually emerging. thieme-connect.desmolecule.com Libraries of 1,3-dioxane derivatives have been synthesized and screened for biological activity, with some showing promise as modulators of multi-drug resistance in cancer cells. researchgate.net The structural diversity achievable within the 1,3-dioxane scaffold makes it an attractive platform for drug discovery. researchgate.net

The exploration of 1,3-dioxanes in materials science is a particularly promising frontier. The potential for polymerization of the dioxane ring suggests applications in the development of novel coatings and adhesives. smolecule.com Furthermore, the unique properties of 1,3-dioxane derivatives could be harnessed in the creation of liquid crystals and other advanced materials. clockss.org The use of 1,3-dioxanes as building blocks for complex natural product synthesis is another area of active research. unibo.it Future work should focus on synthesizing novel this compound derivatives and evaluating their properties in these emerging fields, potentially uncovering new and valuable applications.

Prospects for Methodological Innovations in Characterization and Computational Studies

The characterization of this compound and its isomers relies heavily on spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry, as well as chromatographic methods. mdpi.commdpi.com These methods are crucial for determining the structure and stereochemistry of the molecule.

Innovations in analytical techniques will undoubtedly enhance our understanding of this compound. Advanced NMR experiments, for example, can provide more detailed information about its conformational dynamics in solution. researchgate.net High-resolution mass spectrometry is invaluable for identifying intermediates and products in complex reaction mixtures, such as those encountered in oxidation studies. mdpi.com